2-(Piperazin-1-YL)-1,8-naphthyridine

Antimycobacterial Tuberculosis SAR

2-(Piperazin-1-yl)-1,8-naphthyridine (CAS 885270-92-8) is a heterocyclic building block consisting of a 1,8-naphthyridine bicycle substituted at the 2-position with an unsubstituted piperazine ring. This scaffold serves as the foundational core for two distinct pharmacologically investigated series: 2-piperazinyl-1,8-naphthyridine derivatives evaluated for antihypertensive activity in spontaneously hypertensive rats (SHR) , and 4-phenyl-1,8-naphthyridine derivatives bearing piperazino groups assessed for antimycobacterial activity against Mycobacterium tuberculosis H37Rv.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 885270-92-8
Cat. No. B1628892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-YL)-1,8-naphthyridine
CAS885270-92-8
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=CC=N3)C=C2
InChIInChI=1S/C12H14N4/c1-2-10-3-4-11(15-12(10)14-5-1)16-8-6-13-7-9-16/h1-5,13H,6-9H2
InChIKeyUCZSVZZLZDIYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-yl)-1,8-naphthyridine (CAS 885270-92-8): Core Scaffold for Antihypertensive and Antimycobacterial Derivative Design


2-(Piperazin-1-yl)-1,8-naphthyridine (CAS 885270-92-8) is a heterocyclic building block consisting of a 1,8-naphthyridine bicycle substituted at the 2-position with an unsubstituted piperazine ring . This scaffold serves as the foundational core for two distinct pharmacologically investigated series: 2-piperazinyl-1,8-naphthyridine derivatives evaluated for antihypertensive activity in spontaneously hypertensive rats (SHR) [1], and 4-phenyl-1,8-naphthyridine derivatives bearing piperazino groups assessed for antimycobacterial activity against Mycobacterium tuberculosis H37Rv [2]. Unlike downstream derivatives that bear additional ring substitutions (e.g., 5-chloro, 6-methyl, 3-carboxylic acid), this compound represents the minimal pharmacophoric unit, making it the preferred starting material for structure–activity relationship (SAR) exploration and parallel library synthesis.

Why 2-(Piperazin-1-yl)-1,8-naphthyridine Cannot Be Replaced by Morpholino or Piperidino Analogs for Antimycobacterial SAR Programs


The C2-position amine substituent on the 1,8-naphthyridine core exerts a non-interchangeable influence on biological activity, as demonstrated by systematic antimycobacterial screening of 3- and 4-phenyl-1,8-naphthyridine derivatives [1]. In this head-to-head series, replacement of the piperazino group with a morpholino group at position 2 or 7 consistently caused a decrease in antimycobacterial activity, while the piperidinyl group emerged as the most effective substituent [1]. This rank-order sensitivity creates a procurement-critical distinction: the piperazine-bearing scaffold occupies a specific activity band that is mechanistically and quantitatively distinct from both the weaker morpholino analogs and the stronger piperidino analogs. Generic substitution with a morpholino or piperidino building block would therefore produce a different SAR trajectory, compromising library integrity, hit confirmation, and lead optimization timelines.

Quantitative Differentiation Evidence: 2-(Piperazin-1-yl)-1,8-naphthyridine vs. Closest Analogs


Antimycobacterial Activity Rank-Order: Piperazinyl vs. Morpholinyl at 6.25 µg/mL

In a systematic evaluation of 3- and 4-phenyl-1,8-naphthyridine derivatives against M. tuberculosis H37Rv at 6.25 µg/mL, the piperidinyl group at position 2 or 7 produced the most active compounds (MIC = 6.25 µg/mL, 91–99% inhibition). Introduction of a morpholinyl group at the same positions caused a decrease in antimycobacterial activity [1]. The piperazinyl-bearing compounds (including the core scaffold of 2-(piperazin-1-yl)-1,8-naphthyridine) fell within an intermediate activity window—superior to morpholino analogs but distinct from the maximally active piperidino analogs. This establishes a quantifiable activity gradient: piperidinyl > piperazinyl > morpholinyl for C2-substituted 1,8-naphthyridines in this assay system.

Antimycobacterial Tuberculosis SAR

Antihypertensive Efficacy: 2-Piperazinyl vs. 4-Piperazinyl Positional Isomers in SHR

In the Ferrarini antihypertensive series (Parts VII and VIII), 2-piperazinyl-1,8-naphthyridine derivatives produced a significant and prolonged decrease in mean arterial pressure (MAP) in spontaneously hypertensive rats (SHR), while the corresponding 4-piperazinyl positional isomers showed only weak and transient antihypertensive effects [1][2]. This positional dependence is critical: a procurement decision that substitutes a 4-piperazinyl isomer for the 2-piperazinyl compound would select a scaffold with markedly inferior in vivo antihypertensive pharmacodynamics, despite identical molecular formula and molecular weight.

Antihypertensive Cardiovascular Positional Isomer

Antimycobacterial MIC Differentiation: Piperazinyl vs. Piperidinyl at 12.5 µg/mL

In a complementary study of 4-phenyl-1,8-naphthyridine derivatives tested at 12.5 µg/mL against M. tuberculosis H37Rv, compounds bearing a piperazino group at the 2-position (compounds 1, 6, 10, 17b, 17c, 19i) showed marked tuberculostatic activity, whereas analogs lacking the piperazino group or bearing alternative amine substituents were either slowly active or inactive at the same concentration [1]. Piperidinyl-containing analogs in the broader series (reported in the 2003 study) achieved MIC values as low as 6.25 µg/mL [2], while morpholinyl substitution reduced activity. The piperazinyl scaffold thus occupies a quantitatively distinct MIC band (active at 12.5 µg/mL, intermediate between piperidinyl at 6.25 µg/mL and morpholinyl at >12.5 µg/mL).

Antimycobacterial MIC Piperidinyl Comparator

Piperazine vs. 4-Methylpiperazine: Physicochemical Differentiation Through LogD and pKa

The unsubstituted piperazine ring of 2-(piperazin-1-yl)-1,8-naphthyridine presents a secondary amine (pKa ~9.5–9.8 for the piperazine NH) that is absent in N-methylpiperazine analogs (e.g., 2-(4-methylpiperazin-1-yl)-1,8-naphthyridine). This structural difference translates into a measurable logD shift: at pH 7.4, the unsubstituted piperazine compound is more hydrophilic (lower logD) due to the additional hydrogen-bond donor, while the 4-methylpiperazine analog is more lipophilic (higher logD) [1]. For example, in a related C8-basic naphthyridine series, the piperidine NH pKa shift from 9.42 to 8.98 upon N-substitution correlated with a hERG IC50 change from 3.00 µM to >30 µM , demonstrating that even single-atom modifications to the terminal amine profoundly affect both physicochemical and safety pharmacology profiles.

Physicochemical LogD pKa Permeability

Synthetic Tractability: Piperazine NH as a Universal Derivatization Handle vs. Morpholino Inertness

The secondary amine of the piperazine ring in 2-(piperazin-1-yl)-1,8-naphthyridine enables direct N-functionalization via acylation, sulfonylation, reductive amination, or carbamate formation without requiring protecting group strategies on the naphthyridine core [1]. In contrast, the morpholino analog (2-morpholino-1,8-naphthyridine) contains only an ether oxygen, which is inert to these standard medicinal chemistry transformations. The piperidino analog (2-piperidin-1-yl-1,8-naphthyridine) also lacks a second heteroatom for further derivatization. This confers a unique synthetic advantage: a single procurement of the piperazinyl scaffold supports multiple parallel library syntheses, whereas the morpholino and piperidino scaffolds are terminal building blocks with no further derivatizable functionality at the amine position.

Synthetic Chemistry Derivatization Library Synthesis

Procurement-Relevant Application Scenarios for 2-(Piperazin-1-yl)-1,8-naphthyridine (CAS 885270-92-8)


Antimycobacterial Lead Optimization Libraries with Controlled Potency Gradients

The piperazinyl scaffold provides an intermediate antimycobacterial potency tier (MIC ≤12.5 µg/mL against M. tuberculosis H37Rv) that is mechanistically distinct from the maximally potent piperidinyl analogs (MIC 6.25 µg/mL) [1]. Medicinal chemistry teams can exploit this potency differential to build SAR libraries where the piperazine NH is systematically derivatized (acylation, sulfonylation, alkylation) to explore whether potency can be tuned upward toward the piperidinyl benchmark or maintained for optimal selectivity. Procurement of this specific scaffold—rather than the pre-optimized piperidinyl analog—preserves the full synthetic freedom to explore diverse chemical space without committing to a single potency trajectory.

Antihypertensive Drug Discovery Requiring Sustained MAP Reduction in SHR Models

The 2-piperazinyl positional isomer is a validated pharmacophore for significant and prolonged MAP decrease in spontaneously hypertensive rats, whereas the 4-piperazinyl isomer produces only weak and transient effects [1]. For cardiovascular programs targeting sustained blood pressure lowering, the 2-substituted scaffold is the only regioisomer supported by in vivo efficacy data. Procurement must specify the 2-piperazinyl substitution pattern to avoid the pharmacodynamically inferior 4-isomer, which shares the same CAS registry search terms but represents a different connectivity.

Parallel Library Synthesis via Piperazine NH Derivatization

The secondary amine of the piperazine ring enables direct N-functionalization without protecting group manipulation on the naphthyridine core [1]. This allows a single procurement batch to support multiple parallel synthesis workflows: acylation for amide libraries, sulfonylation for sulfonamide libraries, reductive amination for N-alkyl analogs, and carbamate formation for prodrug strategies. Competing scaffolds such as 2-morpholino- or 2-piperidino-1,8-naphthyridine lack this derivatizable handle entirely, making the piperazinyl compound the only C2-aminated 1,8-naphthyridine that functions as both a screening hit and a library diversification point.

Physicochemical Property Optimization Without Lipophilicity Penalty

The unsubstituted piperazine NH provides an additional hydrogen-bond donor that lowers logD relative to N-methylpiperazine analogs [1]. For programs where maintaining low lipophilicity (logD <2) is critical for solubility and metabolic stability, the unsubstituted piperazinyl scaffold offers a built-in polarity advantage over 4-methylpiperazinyl alternatives. This is particularly relevant when the scaffold is destined for CNS or cardiovascular indications where high logD correlates with increased hERG binding risk, as demonstrated by the 10-fold hERG IC50 shift observed upon N-substitution in related naphthyridine series .

Quote Request

Request a Quote for 2-(Piperazin-1-YL)-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.